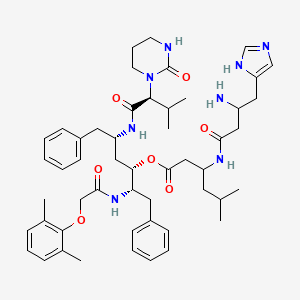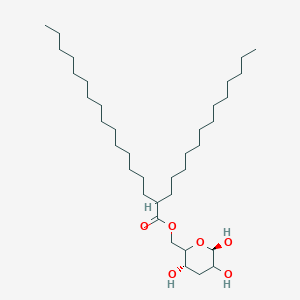
PQA-18, immunosuppressor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PQA-18 involves the prenylation of quinolinecarboxylic acid. The reaction conditions typically include the use of a prenylating agent such as prenyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of PQA-18 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
PQA-18 undergoes various types of chemical reactions, including:
Oxidation: PQA-18 can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert PQA-18 to its corresponding alcohol derivatives.
Substitution: PQA-18 can undergo substitution reactions where the prenyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinolinecarboxylic acid derivatives, alcohols, and substituted quinoline compounds .
科学研究应用
PQA-18 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to investigate its effects on cell signaling and immune response.
Medicine: Explored for its potential use in treating autoimmune diseases and preventing transplant rejection.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
PQA-18 exerts its immunosuppressive effects by inhibiting p21-activated kinase 2 (PAK2). This inhibition leads to a reduction in the production of interleukin-2, interleukin-4, interleukin-6, and tumor necrosis factor-alpha. The molecular targets include PAK2 and the signaling pathways involving Janus kinase 2 and signal transducer and activator of transcription 3 (STAT3) .
相似化合物的比较
Similar Compounds
FK-506 (Tacrolimus): Another immunosuppressor with a different mechanism of action.
Cyclosporine: A widely used immunosuppressor that inhibits calcineurin.
Tofacitinib: A Janus kinase inhibitor used in the treatment of autoimmune diseases
Uniqueness of PQA-18
PQA-18 is unique due to its specific inhibition of p21-activated kinase 2, which is not targeted by other immunosuppressors like FK-506 or Cyclosporine. This specificity allows for a different approach in modulating immune responses, potentially reducing side effects associated with broader immunosuppressive agents .
属性
分子式 |
C25H31NO4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3 |
InChI 键 |
APPXFGJVXDYNBO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OCC=C(C)C)C(=O)OCC=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


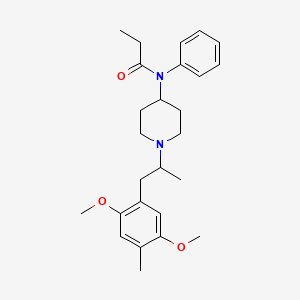
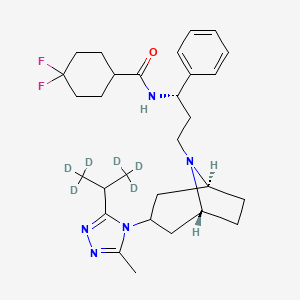
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)
![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)
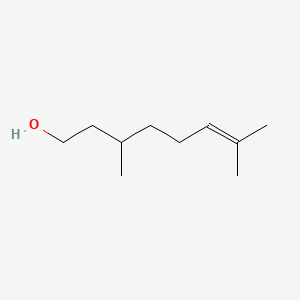
![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)
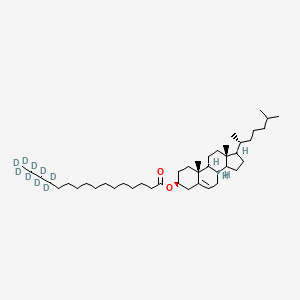
![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)
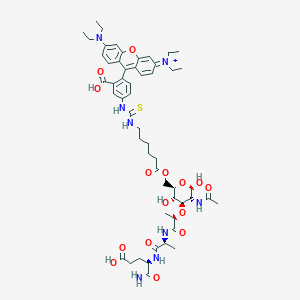
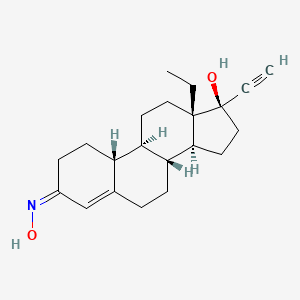
![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)
